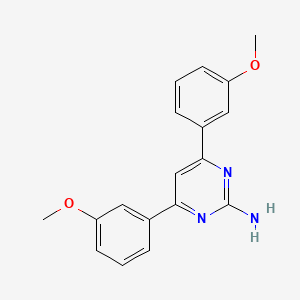

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-bis(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-14-7-3-5-12(9-14)16-11-17(21-18(19)20-16)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQRIUCVJYAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chalcone Intermediate

The precursor, (E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation. Equimolar quantities of 3-methoxyacetophenone and 3-methoxybenzaldehyde react in ethanol under basic conditions (NaOH or KOH). The reaction proceeds at reflux for 6–8 hours, yielding the chalcone with >85% efficiency.

Cyclization with Guanidine Hydrochloride

The chalcone is then subjected to cyclocondensation with guanidine hydrochloride in ethanol or a ethanol-toluene mixture. Sodium hydroxide or sodium ethoxide serves as the base, facilitating deprotonation and nucleophilic attack. Microwave-assisted heating significantly reduces reaction time:

-

Conventional heating : Reflux for 12–14 hours yields 68–77% product.

-

Microwave-assisted (solvent-free) : Irradiation for 15–18 minutes at 300 W increases yields to 80–88%.

The optimized procedure involves grinding the chalcone, guanidine hydrochloride, and NaOH, followed by microwave irradiation. This solvent-free method aligns with green chemistry principles while maintaining high efficiency.

Table 1: Comparison of Cyclocondensation Methods

| Condition | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 12–14 h | 68–77 | 95–98 |

| Microwave (solvent) | 7–9 min | 74–81 | 97–99 |

| Microwave (solvent-free) | 15–18 min | 80–88 | 98–99 |

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination to construct the pyrimidine scaffold. While less common for this specific compound, these methods offer modularity for introducing substituents.

Coupling of 4,6-Dichloropyrimidin-2-amine with Arylboronic Acids

A two-step process involves Suzuki-Miyaura coupling of 4,6-dichloropyrimidin-2-amine with 3-methoxyphenylboronic acid. Dichlorobis(triphenylphosphine)palladium(II) catalyzes the reaction in a dioxane/water mixture at 80°C, yielding this compound after 12 hours. Typical yields range from 65–75%, with purity >90% after column chromatography.

Challenges in Direct Amination

Direct amination of 4,6-bis(3-methoxyphenyl)pyrimidine with ammonia or amines faces challenges due to steric hindrance from the 3-methoxy groups. Catalytic systems using Pd(OAc)₂ with Xantphos or DavePhos ligands improve efficiency, but yields remain modest (35–52%) compared to cyclocondensation.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 2H, NH₂), 7.65–7.20 (m, 8H, aromatic), 3.85 (s, 6H, OCH₃).

-

HPLC : Retention time 12.4 min (C18 column, MeOH:H₂O 70:30), purity ≥95%.

Industrial-Scale Production Considerations

For large-scale synthesis, the microwave-assisted solvent-free method is preferred due to reduced energy consumption and waste. Key parameters include:

Chemical Reactions Analysis

Reaction with Guanidine Hydrochloride

This method involves the condensation of a chalcone with guanidine hydrochloride in the presence of a base like sodium hydroxide. The reaction can be performed under conventional heating or microwave-assisted conditions, with yields varying based on the procedure used .

| Procedure | Reaction Time | Yield Range |

|---|---|---|

| Conventional Heating | 12-14 hours | 61-82% |

| Microwave-Assisted Heating | 7-9 minutes | 74-81% |

| Solvent-Free Microwave | 15-18 minutes | 68-88% |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpyrimidines. These reactions involve the coupling of aryl halides with pyrimidin-2-amines in the presence of palladium catalysts and ligands like xantphos .

Chemical Reactions Applicable to Pyrimidine Derivatives

While specific reactions for 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine are not detailed, related pyrimidine derivatives undergo various chemical transformations:

Arylation Reactions

Arylation of pyrimidines can be achieved through palladium-catalyzed coupling reactions. For instance, N-arylpyrimidin-2-amine derivatives are synthesized using Buchwald-Hartwig amination conditions .

| Compound | Aryl Bromide | Yield |

|---|---|---|

| 4a | Phenyl bromide | 31% |

| 4b | 4-Methylphenyl bromide | 52% |

| 4c | 4-Methoxyphenyl bromide | 56% |

Benzylation Reactions

Benzylation of pyrimidin-2-amines can be performed using benzyl bromides in the presence of bases like potassium carbonate (K2CO3) .

| Compound | Benzyl Bromide | Yield |

|---|---|---|

| 3 | 2,4-Dimethylbenzyl bromide | 39% |

Future Research Directions

Future studies should focus on exploring specific reactions and conditions applicable to This compound , including its synthesis and potential applications in pharmaceuticals or materials science. Additionally, optimizing reaction conditions to improve yields and selectivity would be beneficial.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential anticancer effects. Pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action :

- Tubulin Binding : The compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest.

- Apoptosis Induction : It can activate caspases involved in programmed cell death, enhancing its efficacy against cancer cells.

Case Study: Antiproliferative Activity

A study indicated significant antiproliferative activity against several cancer cell lines:

| Cancer Cell Line | IC50 (nM) |

|---|---|

| A549 | 1.7 |

| MCF-7 | 3.2 |

| HT-29 | 38 |

In this study, the compound demonstrated greater potency compared to standard treatments, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

Pyrimidine derivatives have also been recognized for their antimicrobial properties. Although specific data on 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is limited, related compounds exhibit noteworthy antibacterial effects.

Case Study: Antibacterial Activity

A structurally similar compound demonstrated selective antibacterial activity against Enterococcus faecalis:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. faecalis 29212 | 16 | 32 |

This suggests that the presence of specific substituents on the pyrimidine structure can enhance antibacterial activity, indicating a promising avenue for further exploration of similar compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

- Pyrimidine Core : Essential for various biological activities.

- Methoxy Substituents : Enhance lipophilicity and bioavailability.

- Amine Group : Facilitates hydrogen bonding with biological targets.

These structural features contribute significantly to the compound's interaction with enzymes and receptors, modulating their activities and leading to various therapeutic effects .

Mechanism of Action

The mechanism of action of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

4,6-Bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidin-2-amine (PY4)

- Structure : PY4 incorporates ethenyl linkers between the pyrimidine core and 3-methoxyphenyl groups, introducing conformational flexibility .

- Synthesis: Synthesized via condensation of 2-amino-4,6-dimethylpyrimidine with 3-methoxybenzaldehyde, yielding 42% .

- Molecular Weight : 360.2 g/mol (LC/MS) .

4,6-Bis(4-chlorophenyl)pyrimidin-2-amine Derivatives (cmpd3–5)

- Structure: These derivatives replace methoxy with chloro substituents at the 4-position of the phenyl rings and include aminoethoxy side chains .

- Example: cmpd3 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine) acts as a P2X7 receptor ligand, highlighting the role of halogenation and side-chain modifications in targeting specific receptors .

4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Derivatives

- Structure : These analogues replace one 3-methoxyphenyl group with a pyridinyl moiety.

- Activity: Derivatives like compound 8 (4-methoxyphenyl-substituted) exhibit antitrypanosomal activity (IC₅₀ = 6.8 µM), outperforming 3-methoxyphenyl analogues (e.g., compound 5) .

SAR Insights:

Substituent Position: The 4-methoxyphenyl substitution (compound 8) enhances antitrypanosomal activity compared to 3-methoxyphenyl analogues, suggesting positional sensitivity in target binding .

Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may improve solubility and π-π stacking, whereas chloro substituents (electron-withdrawing) enhance receptor affinity in P2X7 ligands .

Backbone Flexibility : The ethenyl linkers in PY4 reduce steric constraints but may compromise target specificity compared to rigid, directly attached phenyl groups .

Biological Activity

4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer therapy. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications.

The primary target of this compound is Aurora kinase A (AURKA) . The compound inhibits AURKA activity, which is crucial for cell cycle regulation. By binding to AURKA, it prevents the phosphorylation of AURKA at Thr283, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells, particularly in HCT116 human colon cancer cells.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Inhibition of AURKA : This leads to reduced cell proliferation and induction of apoptosis.

- Cellular Effects : The compound has been shown to cause significant cellular effects, including:

- Cell cycle arrest at the G2/M phase.

- Induction of caspase-mediated apoptotic cell death.

Anticancer Activity

A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The compound exhibited an IC50 value of approximately 0.67 µM against HCT116 colon cancer cells, indicating potent anticancer activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

Case Studies

- HCT116 Colon Cancer Cells : In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Antitrypanosomal Activity : While primarily studied for its anticancer properties, related compounds have shown promising antitrypanosomal activity with low toxicity towards mammalian cells. For instance, a derivative exhibited an IC50 value of 0.38 µM against Trypanosoma brucei with minimal toxicity .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has sufficient bioavailability to exert its effects effectively in vivo. Its ability to penetrate cellular membranes and interact with target enzymes suggests potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via condensation reactions using aldehydes and pyrimidine precursors. For example, a method involving 3-methoxybenzaldehyde and 2-amino-4,6-dimethylpyrimidine under alkaline conditions (5 mol/L NaOH) at 100°C for 8 hours yields 42% after recrystallization from ethanol . Key variables affecting yield include:

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

A combination of techniques ensures structural validation:

- LC/MS (ESI) : Confirms molecular weight (e.g., m/z 360.2 [M + H]+) .

- 1H NMR : Identifies proton environments (e.g., δ 3.81 ppm for methoxy groups, δ 6.42 ppm for NH2) .

- Elemental analysis : Validates C, H, N composition (e.g., 73.45% C, 5.94% H, 11.75% N) .

- 13C NMR : Resolves aromatic and aliphatic carbon signals .

Advanced Research Questions

Q. How can factorial design optimize multi-step synthesis or reaction parameter screening?

Factorial design allows systematic testing of variables (e.g., temperature, catalyst concentration, solvent ratio). For example:

- 2^k factorial design : Tests two levels of 3–4 variables (e.g., NaOH concentration, reaction time) to identify interactions .

- Response surface methodology (RSM) : Models non-linear relationships between variables and yield .

- Case study: Optimizing TBAHS catalyst loading and benzaldehyde stoichiometry in similar pyrimidine syntheses improved yields by 15% .

Q. How can researchers resolve contradictions in reported reaction yields or physicochemical properties across studies?

Discrepancies often arise from:

- Purity of reagents : Trace impurities (e.g., aldehydes) may inhibit reactions .

- Analytical calibration : NMR integration errors or LC/MS ionization efficiency variations .

- Environmental factors : Humidity affecting hygroscopic intermediates. Mitigation strategies include:

- Replicating experiments with standardized reagents.

- Cross-validating data via multiple techniques (e.g., NMR + elemental analysis) .

Q. What computational methods predict the biological activity or structure-activity relationships (SAR) of this compound?

- 3D-QSAR modeling : Aligns molecular descriptors (e.g., electrostatic potentials, hydrophobic fields) with biological data to predict activity .

- Molecular docking : Screens binding affinity to targets (e.g., kinases, enzymes) using software like AutoDock .

- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How does the compound function as a ligand in coordination chemistry, and what metal complexes are feasible?

The pyrimidine core and methoxy groups enable chelation with transition metals:

- Pd(II)/Pt(II) complexes : Investigated for catalytic applications (e.g., cross-coupling reactions) .

- Cu(II) complexes : Potential antimicrobial agents via redox-active pathways .

- Characterization : UV-Vis, EPR, and X-ray crystallography confirm coordination geometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.